1-(1H-pyrazole-4-sulfonyl)piperidine
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Overview
Description
1-(1H-pyrazole-4-sulfonyl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-pyrazole-4-sulfonyl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazole-4-sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-(1H-pyrazole-4-sulfonyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazole-4-sulfonyl)piperidine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(1H-pyrazole-4-sulfonyl)piperidine can be compared with other similar compounds, such as:
1-(1H-pyrazole-4-sulfonyl)benzene: This compound has a benzene ring instead of a piperidine ring, which may alter its chemical and biological properties.
1-(1H-pyrazole-4-sulfonyl)morpholine: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
1-(1H-pyrazole-4-sulfonyl)pyrrolidine: The pyrrolidine ring can affect the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific ring structure and the presence of the sulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-pyrazol-4-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c12-14(13,8-6-9-10-7-8)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXUJBKEFUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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